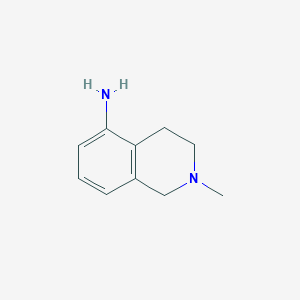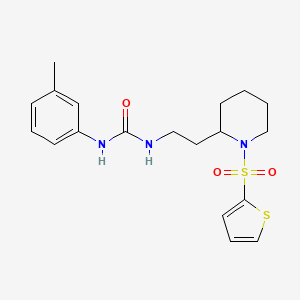
1-(2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea, also known as TAK-659, is a small molecule inhibitor that is currently being studied for its potential therapeutic applications in cancer treatment. TAK-659 belongs to a class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which have shown promising results in preclinical studies for the treatment of various types of cancer.
作用机制
1-(2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea works by selectively inhibiting the activity of BTK, a key enzyme involved in the signaling pathways that regulate the growth and survival of cancer cells. By blocking BTK activity, 1-(2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea can disrupt the signaling pathways that promote cancer cell growth and proliferation, leading to tumor cell death and regression.
Biochemical and Physiological Effects:
1-(2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea has been shown to have a number of biochemical and physiological effects, including inhibition of BTK activity, reduction in cancer cell proliferation, and induction of apoptosis (programmed cell death) in cancer cells. In addition, 1-(2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea has been shown to have minimal effects on normal cells, suggesting that it may have a favorable safety profile in clinical use.
实验室实验的优点和局限性
One of the main advantages of 1-(2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea is its selective inhibition of BTK, which allows for targeted inhibition of cancer cells while minimizing effects on normal cells. However, one limitation of 1-(2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea is its potential for drug resistance, which has been observed in some preclinical studies. In addition, the optimal dosing and treatment regimens for 1-(2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea are still being investigated, and further studies are needed to determine its long-term safety and efficacy in clinical use.
未来方向
For research on 1-(2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea include further preclinical studies to better understand its mechanism of action and potential for drug resistance, as well as clinical trials to evaluate its safety and efficacy in humans. In addition, researchers may explore the use of 1-(2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea in combination with other cancer therapies to enhance its effectiveness and minimize the risk of drug resistance.
合成方法
The synthesis of 1-(2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea involves several steps, starting with the reaction of 2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethanamine with m-tolyl isocyanate to form the corresponding urea derivative. This is followed by several additional steps to purify and isolate the final product.
科学研究应用
1-(2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea has been the subject of extensive scientific research, with numerous studies investigating its potential therapeutic applications in the treatment of cancer. Preclinical studies have shown that 1-(2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea is effective in inhibiting the growth and proliferation of cancer cells, particularly in hematological malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
属性
IUPAC Name |
1-(3-methylphenyl)-3-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S2/c1-15-6-4-7-16(14-15)21-19(23)20-11-10-17-8-2-3-12-22(17)27(24,25)18-9-5-13-26-18/h4-7,9,13-14,17H,2-3,8,10-12H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBUEDWCAWYDKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

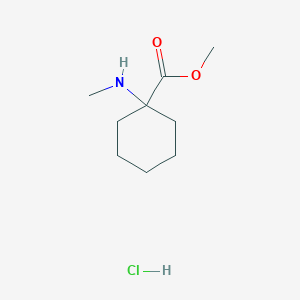
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2788555.png)
![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide](/img/structure/B2788556.png)
![N-(5-((3,4-dimethoxyphenyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B2788558.png)
![Methyl 4-[(ethylamino)methyl]cyclohexane-1-carboxylate hydrochloride](/img/structure/B2788561.png)
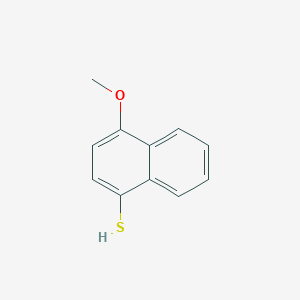
![N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2788563.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(naphthalen-2-yl)acetamide](/img/structure/B2788566.png)
![2-(4-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}phenyl)-3-piperidin-1-ylpyrazine](/img/structure/B2788567.png)
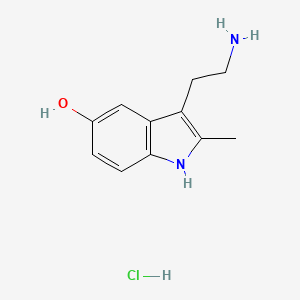
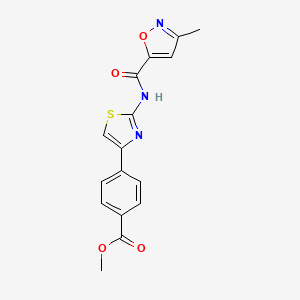
![(3'-Methoxy-[1,1'-biphenyl]-4-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone](/img/structure/B2788575.png)
